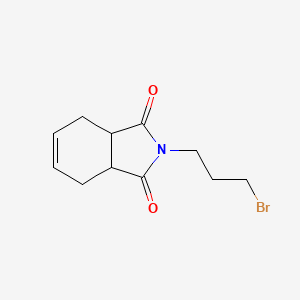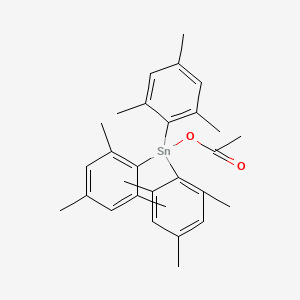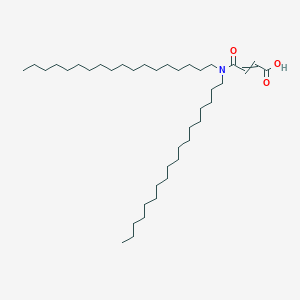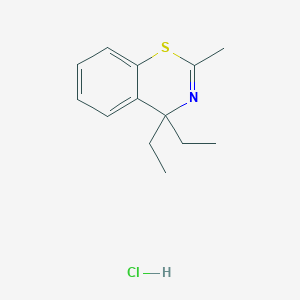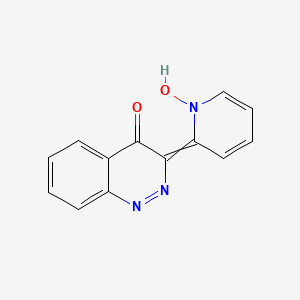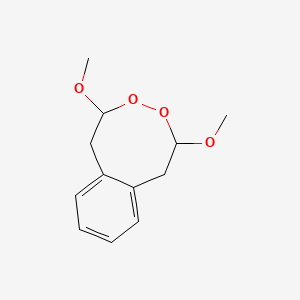
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- is a heterocyclic organic compound that features a benzodioxocin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives, which undergo enzymatic cyclization using pre-treated baker’s yeast cells . This method is eco-friendly and allows for the rapid one-pot assembly of the heterocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to ensure efficient and sustainable production processes.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism by which 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn affect the biological activity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzodioxocin derivatives and related heterocyclic systems such as:
Pellicin: A compound identified for its ability to inhibit pellicle production in Gluconacetobacter xylinus.
Oxazepines: Seven-membered heterocycles with similar structural features.
Uniqueness
What sets 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties
Propiedades
Número CAS |
58443-27-9 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2,5-dimethoxy-1,2,5,6-tetrahydro-3,4-benzodioxocine |
InChI |
InChI=1S/C12H16O4/c1-13-11-7-9-5-3-4-6-10(9)8-12(14-2)16-15-11/h3-6,11-12H,7-8H2,1-2H3 |
Clave InChI |
FDAKMAMOLDGYEK-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2=CC=CC=C2CC(OO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



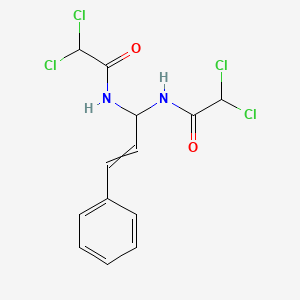

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
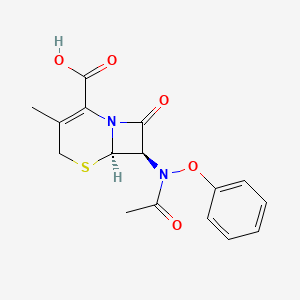
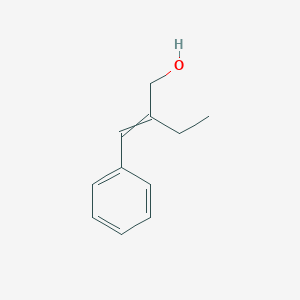
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
